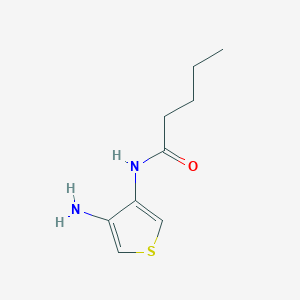

3-Amino-4-valerylamino thiophene

Description

Significance of Thiophene (B33073) Heterocycles in Organic Chemistry Research

Thiophene is a heterocyclic compound with the formula C₄H₄S, notable for its aromaticity. rroij.com This aromatic character, similar to that of benzene (B151609), allows it to undergo a wide range of substitution reactions, making it a versatile building block in organic synthesis. rroij.comresearchgate.net The significance of thiophene heterocycles is underscored by their widespread presence in pharmaceuticals, agrochemicals, and materials science. ontosight.aiclinicalresearchnewsonline.com Over 40% of all pharmaceuticals and 60% of agrochemicals contain at least one heterocyclic ring, with thiophene being a prominent example. ontosight.ai

In medicinal chemistry, the thiophene ring is often used as a bioisosteric replacement for a benzene ring in drug candidates, a substitution that can enhance physicochemical properties, metabolic stability, and binding affinity without losing biological activity. rroij.comnih.gov Thiophene derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. researchgate.netclinicalresearchnewsonline.com This has made them a focal point for medicinal chemists in the discovery of new therapeutic agents. researchgate.netnih.gov

Beyond pharmaceuticals, thiophene-based polymers, such as polythiophene, are crucial in materials science for their conductive properties, finding applications in the development of solar cells and light-emitting diodes (LEDs). ontosight.ai The ongoing exploration of thiophene's unique properties continues to expand its applications, driving further research into this important class of heterocyclic compounds. ontosight.ai

Structural Characteristics of Substituted Thiophenes and Their Research Relevance

The versatility of the thiophene ring is largely due to the ease with which it can be substituted at various positions, leading to a vast library of derivatives with diverse properties. The nature and position of these substituents have a profound impact on the molecule's electronic properties, reactivity, and biological activity.

The substitution pattern on the thiophene ring can influence its electron density and distribution. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the ring's aromaticity and its susceptibility to electrophilic or nucleophilic attack. jchps.com Computational studies using methods like density functional theory (DFT) have been employed to analyze how different substituents affect the molecular geometries and electronic properties of thiophene derivatives. jchps.com

In the context of medicinal chemistry, the structural modifications of the thiophene core are central to structure-activity relationship (SAR) studies. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov The development of 2-amino-3-benzoyl thiophenes as allosteric enhancers of the A1 adenosine (B11128) receptor is a prime example of how specific substitution patterns can lead to potent and selective biological activity. nih.govnih.gov Research has shown that the size and nature of substituents at the 4- and 5-positions of the thiophene ring are critical for this activity. nih.gov The ability to fine-tune the properties of thiophene through substitution makes it a privileged scaffold in the design of new functional molecules. nih.gov

Overview of Academic Research Trajectories for 3-Amino-4-valerylamino Thiophene

While direct and extensive research on "this compound" is not widely documented in publicly available literature, its structural motifs suggest significant research potential based on studies of analogous compounds. The core structure, a 2-aminothiophene derivative with an acylamino group at an adjacent position, is a recurring theme in synthetic and medicinal chemistry research.

The synthesis of substituted 2-aminothiophenes is often achieved through multicomponent reactions like the Gewald reaction. nih.govsciforum.net This reaction allows for the construction of the thiophene ring with an amino group at the 2-position and various substituents at other positions in a single step. nih.gov Modifications of this and other synthetic routes have been developed to produce a wide range of 3-substituted and 2,3-disubstituted thiophenes. researchgate.netresearchgate.net For instance, the synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones has been reported, starting from methyl 3-amino-4-methylthiophene-2-carboxylate. researchgate.net

The research interest in compounds structurally related to this compound often revolves around their potential biological activities. The 2-aminothiophene scaffold is a known pharmacophore, and the addition of an acylamino group provides further opportunities for molecular interactions. For example, various ortho-amino thiophene carboxamide derivatives have been synthesized and evaluated as inhibitors of VEGFR-2 for their potential in cancer therapy. nih.gov Similarly, other substituted aminothiophenes have been investigated as allosteric modulators of adenosine receptors. nih.govnih.gov

Given these precedents, academic research on this compound would likely focus on:

Novel Synthetic Methodologies: Developing efficient and versatile synthetic routes to this specific compound and its analogues.

Medicinal Chemistry Applications: Screening for a range of biological activities, drawing inspiration from the known pharmacological profiles of similar thiophene derivatives. This could include exploring its potential as an anticancer, anti-inflammatory, or antimicrobial agent.

Material Science: Investigating its potential as a monomer for the synthesis of novel polymers with specific electronic or optical properties, although this is a less common trajectory for this type of substitution pattern.

The combination of the established biological importance of the aminothiophene core and the modifiable valerylamino side chain makes this compound a compound of interest for future academic exploration.

Data Tables

Table 1: Properties of Thiophene

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄S |

| Molar Mass | 84.14 g/mol clinicalresearchnewsonline.comjchps.com |

| Appearance | Colorless liquid rroij.comresearchgate.net |

| Odor | Benzene-like rroij.com |

| Melting Point | -38 °C clinicalresearchnewsonline.comjchps.com |

| Boiling Point | 84 °C jchps.com |

| Nature | Aromatic heterocyclic compound rroij.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Thiophene |

| Benzene |

| Polythiophene |

| 2-Amino-3-benzoyl thiophenes |

| Methyl 3-amino-4-methylthiophene-2-carboxylate |

| 3-amino-4-methylthiophene-2-acylcarbohydrazones |

Properties

Molecular Formula |

C9H14N2OS |

|---|---|

Molecular Weight |

198.29 g/mol |

IUPAC Name |

N-(4-aminothiophen-3-yl)pentanamide |

InChI |

InChI=1S/C9H14N2OS/c1-2-3-4-9(12)11-8-6-13-5-7(8)10/h5-6H,2-4,10H2,1H3,(H,11,12) |

InChI Key |

VZCVBQCKPGBEOD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC1=CSC=C1N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 4 Valerylamino Thiophene and Analogous Structures

Strategic Approaches to the Thiophene (B33073) Ring System

The synthesis of the thiophene nucleus is a well-established field in heterocyclic chemistry, with numerous methods available. For preparing polysubstituted thiophenes like the target compound, multicomponent reactions and various cyclization strategies are particularly powerful.

Multicomponent Reactions and their Application

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer an efficient and atom-economical route to complex molecules. The most prominent MCR for thiophene synthesis is the Gewald reaction. wikipedia.orgacs.org

The Gewald aminothiophene synthesis, first described by Karl Gewald in 1966, typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base. wikipedia.org The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to yield a poly-substituted 2-aminothiophene. wikipedia.org

While the classical Gewald reaction produces 2-aminothiophenes, modifications to the starting materials can provide access to different substitution patterns. nih.govresearchgate.net For instance, a variation utilizing cyanoacetone and α-mercaptoaldehyde dimers has been developed to furnish novel 3-acetyl-2-aminothiophenes. nih.govnih.govresearchgate.net This demonstrates that the choice of the activated nitrile and carbonyl component is crucial for the final substitution pattern. Although direct synthesis of 3-aminothiophenes via a one-pot Gewald reaction is less common, analogous multicomponent strategies can be envisioned. A synthetic pathway for 2,4-diamino-thiophene-3-carbonitriles has been reported, which involves the reaction of a precursor with sulfur and malononitrile (B47326) in the presence of a base, showcasing how multiple amino groups can be incorporated during the ring-forming step. researchgate.net

Table 1: Examples of Gewald and Related Multicomponent Reactions

| Carbonyl Component | Activated Nitrile | Sulfur Source | Base | Product Type | Reference(s) |

| Ketone/Aldehyde | α-Cyanoester | Elemental Sulfur | Amine (e.g., Morpholine) | 2-Amino-3-alkoxycarbonylthiophene | wikipedia.org |

| Cyanoacetone | 1,4-Dithianyl-2,5-diol | (Implicit in dithiane) | Triethylamine (B128534) | 3-Acetyl-2-aminothiophene | nih.govresearchgate.net |

| Substituted Phenyl Ketone | Malononitrile | Elemental Sulfur | Triethylamine | 2-Amino-4-aryl-3-cyanothiophene | sciforum.net |

Cyclization Reactions for Thiophene Nucleus Formation

Cyclization reactions of acyclic precursors are a cornerstone of thiophene synthesis, allowing for precise control over the substitution pattern. nih.gov These methods can be broadly categorized based on the reaction promoter, such as metals or bases, or by the nature of the chemical transformation, like reductive cyclization.

The metal-catalyzed heterocyclization of functionalized alkynes bearing a sulfur nucleophile is a powerful and atom-economical approach to substituted thiophenes. nih.gov Various transition metals, including palladium, copper, and gold, have been shown to effectively catalyze these transformations. researchgate.netorganic-chemistry.orgrsc.org

Palladium catalysts, particularly PdI₂ in conjunction with potassium iodide (KI), are effective for the heterocyclodehydration of 1-mercapto-3-yn-2-ols to produce substituted thiophenes. nih.govresearchgate.net Copper salts, such as CuX₂ (X = Cl, Br), can promote the 5-endo-dig cyclization of (Z)-1-en-3-ynyl(butyl)sulfanes to yield 3-halothiophenes. researchgate.net Gold-catalyzed carbothiolation provides another atom-economic route to sulfur heterocycles. organic-chemistry.org Scandium(III) triflate has also been used to catalyze the intermolecular cyclization of N-(arylthio)succinimides with alkynes to form benzo[b]thiophenes. rsc.org

Table 2: Metal-Catalyzed Cyclization for Thiophene Synthesis

| Catalyst System | Substrate Type | Reaction Type | Product | Reference(s) |

| PdI₂ / KI | 1-Mercapto-3-yn-2-ols | Heterocyclodehydration | Substituted Thiophenes | nih.govresearchgate.net |

| CuCl₂ or CuBr₂ | (Z)-1-en-3-ynyl(butyl)sulfanes | Promoted 5-endo-dig S-cyclization | 3-Halothiophenes | researchgate.net |

| AuCl or AuCl₃ | (ortho-Alkynyl Phenyl) Sulfides | Intramolecular Carbothiolation | 2,3-Disubstituted Benzothiophenes | organic-chemistry.org |

| Sc(OTf)₃ | N-(Arylthio)succinimides and Alkynes | Intermolecular Cyclization | 6-Substituted Benzothiophenes | rsc.org |

To avoid the cost and potential toxicity of metal catalysts, metal-free cyclization methods have been developed. These often rely on base promotion or radical-initiated pathways. acs.orgresearchgate.net

A notable metal-free approach involves the cyclization of 4-en-1-yn-3-yl acetates. In this method, a thiolate intermediate is formed in situ, which then undergoes a 5-exo-dig cyclization and aromatization to yield 2,4-disubstituted thiophenes. nih.govresearchgate.net Another strategy employs elemental sulfur (S₈) for the dehydration and sulfur cyclization of alkynols. This reaction is initiated by the base-free generation of a trisulfur (B1217805) radical anion (S₃•⁻), which adds to the alkyne, leading to a variety of substituted thiophenes. acs.org

Intramolecular reductive cyclization represents a more specialized but viable strategy for constructing rings fused to a thiophene core. This approach involves the formation of a C-C bond between two positions on a thiophene-based precursor, facilitated by a reducing agent.

A key example is the palladium-mediated reductive cyclization of thiophene-based dibromo nih.govhelicenes. In this transformation, the palladium catalyst facilitates the C-C bond formation to create a quasi- rsc.orgcirculene structure. A more efficient reaction was observed using tributyltin hydride, which promotes a radical cyclization to give the products in excellent yields. While these substrates are complex, the underlying principle of a metal- or radical-mediated reductive ring closure is a valid synthetic tool. A more general and direct method for preparing simple 3-aminothiophenes involves reacting 3-oxotetrahydrothiophenes with an acid-addition salt of hydroxylamine (B1172632), which proceeds through the reduction of an oxime intermediate. google.com

Elaboration of the 3-Amino- and 4-Valerylamino Substituents

The synthesis of the specific 3-amino-4-valerylamino substitution pattern is a significant challenge that typically involves a multi-step sequence after the formation of the thiophene ring or the use of precursors that already contain the necessary nitrogen functionalities.

A plausible and efficient strategy involves the synthesis of a 3,4-diaminothiophene (B2735483) derivative, followed by the selective acylation of one of the amino groups. The synthesis of 3-aminothiophenes can be achieved by reacting 3-oxotetrahydrothiophenes with hydroxylamine hydrochloride. google.com By extension, a suitably substituted 3-oxotetrahydrothiophene could serve as a precursor to a 3,4-diaminothiophene. Alternatively, 2,5-diaryl-3,4-diaminothiophenes are known compounds that can serve as starting materials for further elaboration. researchgate.net

Once a 3,4-diaminothiophene is obtained, the next critical step is the selective acylation of one amino group. The selective acylation of a primary amine in the presence of another is a well-known challenge in organic synthesis. researchgate.net However, by carefully controlling reaction conditions such as temperature, stoichiometry of the acylating agent, and the use of specific acyl transfer reagents, chemoselectivity can often be achieved. researchgate.net

The acylation itself is a standard transformation. For instance, 2-aminothiophenes have been readily converted to their corresponding acetamides by heating with acetic anhydride (B1165640). researchgate.net A similar approach using valeryl chloride or valeric anhydride in the presence of a base like diisopropylethylamine (DIPEA) or triethylamine in a suitable solvent like dichloromethane (B109758) could be used to install the valerylamino group. researchgate.net

An alternative route would involve the nitration of a protected 3-aminothiophene at the 4-position, followed by reduction of the nitro group to an amine, and subsequent acylation with a valeryl source. This sequence avoids the challenge of selective acylation of a diamine.

Introduction of Amino Functionalities

The introduction of amino groups onto the thiophene ring is a critical step in the synthesis of the target compounds. One of the most prominent methods for constructing the 2-aminothiophene scaffold is the Gewald reaction. researchgate.netwikipedia.orgscispace.com This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.org The reaction is valued for its use of readily available starting materials and generally mild reaction conditions. scispace.com

Another approach to introduce an amino group is through the reduction of a corresponding nitrothiophene. For instance, 3-nitrothiophenes can be reduced to form 3-aminothiophenes. researchgate.net Additionally, rearrangements such as the Hoffmann or Curtius rearrangement of 3-thiophenecarboxamides or 3-thiophenecarbonyl chlorides, respectively, provide pathways to 3-aminothiophenes. researchgate.net Palladium-catalyzed amination of 3-halothiophenes represents a more modern approach to forging the C-N bond. researchgate.net

For the synthesis of 3-aminothiophenes specifically, a process starting from 3-oxotetrahydrothiophenes has been described. This involves a reaction with an acid-addition salt of hydroxylamine in a polar inert solvent. google.com This method is notable for proceeding in the absence of a base. google.com

Amidation and Acylation Reactions for Valerylamino Group Incorporation

Once the 3-aminothiophene core is established, the valerylamino group is incorporated through an amidation or acylation reaction. This typically involves reacting the 3-aminothiophene with valeryl chloride or valeric anhydride. These electrophilic reagents will react with the nucleophilic amino group at the 3-position to form the desired amide linkage.

The choice of reagents and reaction conditions is crucial for achieving high yields and purity. Boronic acid catalysts have been shown to be highly effective in promoting direct amidation between carboxylic acids and amines at room temperature. organic-chemistry.org This method is applicable to a wide range of substrates, including heteroaromatic amines. organic-chemistry.org Another strategy involves the use of coupling agents like HBTU in combination with a base to facilitate the amidation of carboxylate salts with amines. organic-chemistry.org

For more complex substrates, protecting-group-free amidation of amino acids using Lewis acid catalysts has been developed. nih.gov This approach can be relevant when dealing with multifunctional thiophene precursors. The chemoselectivity of these reactions is a key consideration, especially when multiple reactive sites are present on the thiophene ring.

Specific Named Reactions and Their Modifications

Gewald Reaction Modifications for 2-Aminothiophenes

The Gewald reaction, first reported in 1961, has become a cornerstone for the synthesis of substituted 2-aminothiophenes due to its versatility. researchgate.netscispace.com The classical reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur. wikipedia.orgorganic-chemistry.org Over the years, numerous modifications have been developed to improve yields, expand the substrate scope, and create greener reaction conditions.

One notable modification involves the use of microwave irradiation, which has been shown to reduce reaction times and increase yields. wikipedia.org Another variation employs sodium polysulfide as the sulfur source, enabling the reaction to proceed in water, a green solvent, and often without the need for a catalyst. tandfonline.com L-proline has also been utilized as a catalyst, offering a mild and efficient one-pot synthesis of 2-aminothiophene scaffolds with high yields. organic-chemistry.org

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester, forming a stable intermediate. wikipedia.org The subsequent addition of sulfur, cyclization, and tautomerization leads to the final 2-aminothiophene product. wikipedia.org

Paal-Knorr Thiophene Synthesis Variants

The Paal-Knorr synthesis is another fundamental method for constructing five-membered heterocyclic rings, including thiophenes. wikipedia.org The traditional Paal-Knorr thiophene synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.orgorganic-chemistry.orguobaghdad.edu.iq

While effective, this method can sometimes lead to the formation of furan (B31954) byproducts due to the dehydrating nature of the sulfurizing agents. The mechanism is believed to involve the conversion of the diketone to a thioketone, followed by cyclization and dehydration. wikipedia.org Research has suggested that the formation of a furan intermediate is not a necessary step in the main reaction pathway to the thiophene. organic-chemistry.org

Variations of the Paal-Knorr synthesis have been developed to improve its efficiency and scope. Microwave-assisted Paal-Knorr reactions have been reported to provide a rapid and regiocontrolled synthesis of polysubstituted thiophenes. organic-chemistry.org The choice of the sulfur source and reaction conditions can be tailored to favor the formation of the desired thiophene product over potential side products.

Optimization of Synthetic Pathways and Reaction Conditions

Yield Enhancement Techniques

Optimizing synthetic pathways to maximize the yield of 3-amino-4-valerylamino thiophene and its analogs is a continuous effort in synthetic chemistry. Several techniques can be employed to enhance reaction yields and efficiency.

In the context of the Gewald reaction, the use of microwave assistance has been demonstrated to be beneficial for both reaction yields and times. wikipedia.org Catalyst selection is also critical; for instance, using an N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber as a catalyst has been shown to lead to an efficient synthesis of 2-aminothiophenes. organic-chemistry.org

For amidation reactions, the choice of coupling agents and catalysts plays a significant role. Boronic acid catalysts can facilitate direct amidation under mild conditions, often leading to high yields. organic-chemistry.org The optimization of reaction parameters such as temperature, solvent, and stoichiometry is crucial. For example, in the synthesis of 3-aminothiophenes from 3-oxotetrahydrothiophenes, conducting the reaction under reflux in a solvent like acetonitrile (B52724) has been found to be effective. google.com

Below is a table summarizing the yields of various substituted thiophenes synthesized using different methods, illustrating the impact of reaction conditions and methodologies on the final output.

| Starting Materials | Reaction Type | Catalyst/Reagent | Solvent | Yield (%) | Reference |

| Ketone, α-Cyanoester, Sulfur | Gewald Reaction | N-Methylpiperazine-functionalized polyacrylonitrile fiber | High | organic-chemistry.org | |

| Ketones/Aldehydes, Malononitrile, Sodium Polysulfide | Modified Gewald Reaction | None (Ultrasound-irritated) | Water | Moderate to High | tandfonline.com |

| 1,4-Dicarbonyl Compound, Lawesson's Reagent | Paal-Knorr Synthesis | Lawesson's Reagent | organic-chemistry.org | ||

| Arylacetaldehydes | Microwave-Assisted Gewald Reaction | organic-chemistry.org | |||

| 3-Oxo-4-methoxycarbonyltetrahydrothiophene, Hydroxylamine hydrochloride | Aminothiophene Synthesis | None | Methanol | google.com | |

| Ketene dithioacetal, Secondary amine, Na2S, Phenacyl bromide | Modified Thiophene Synthesis | High (with modification) | researchgate.net | ||

| 1-Mercapto-3-yn-2-ols | Pd-Catalyzed Heterocyclodehydration | PdI2/KI | MeOH or BmimBF4 | Good to High | nih.gov |

| 3-Methyl-2-phenylthiophene, BCB | Dearomative Cycloaddition | fac-Ir(dFppy)3 | CH2Cl2 | acs.org | |

| 2-Methoxycarbonyl-3-oxotetrahydrothiophene, Hydroxylamine hydrochloride | Aminothiophene Synthesis | None | Acetonitrile | 77.5 | google.com |

Table 1: Examples of Synthetic Yields for Substituted Thiophenes

Stereochemical Control and Regioselectivity Considerations

The strategic synthesis of this compound or its analogous structures hinges on the precise control of both regioselectivity and, when applicable, stereochemistry. These two aspects are often intertwined, with the substitution pattern influencing the potential for chirality and the stereochemical environment affecting the regiochemical outcome of reactions.

Regioselectivity in the Synthesis of 3-Amino-4-acylamino Thiophenes

The primary regiochemical challenge in the synthesis of this compound is the differentiation of the two amino groups in a 3,4-diaminothiophene precursor during the acylation step. The two nitrogen atoms possess similar nucleophilicity, which can lead to a lack of selectivity and the formation of a mixture of mono- and di-acylated products. Several strategies can be employed to address this issue.

Protecting Group Strategy: A common and effective method to ensure regioselectivity is the use of protecting groups. This strategy involves the selective protection of one amino group, followed by the acylation of the unprotected amine, and a final deprotection step. The choice of protecting group is critical and should allow for its removal without affecting the newly formed amide bond.

Electronic and Steric Differentiation: If the 3,4-diaminothiophene precursor is already substituted at other positions on the thiophene ring (e.g., at C2 or C5), inherent electronic or steric differences between the two amino groups may be exploited. An electron-withdrawing group at the 2-position, for instance, would decrease the nucleophilicity of the adjacent amino group at C3, thereby favoring acylation at the C4-amino group. Conversely, a bulky substituent at the 5-position could sterically hinder the C4-amino group, promoting acylation at C3.

Reaction Condition Optimization: The outcome of the acylation can sometimes be influenced by carefully controlling the reaction conditions. This includes the choice of acylating agent (e.g., valeryl chloride vs. valeric anhydride), the solvent, the temperature, and the presence of a base. For instance, using a bulky base might selectively deprotonate the less sterically hindered amine, enhancing its nucleophilicity for the subsequent acylation.

Alternative Ring Synthesis Methods: Regioselectivity can be pre-emptively installed by choosing a synthetic route that builds the thiophene ring with the desired substitution pattern already in place. Methods like the Fiesselmann thiophene synthesis, which involves the condensation of thioglycolates with chlorothiophene derivatives, can offer a high degree of regiocontrol from the outset. acs.org Similarly, intermolecular cycloaddition-cycloreversion procedures have been developed for the regiospecific synthesis of other 3,4-disubstituted thiophenes. rsc.org

The following table summarizes the key strategies for achieving regiocontrol:

| Strategy | Principle | Applicability |

| Protecting Groups | Temporarily blocking one amino group to direct acylation to the other. | Highly versatile for symmetric and asymmetric precursors. |

| Substrate Control | Utilizing existing substituents on the thiophene ring to create electronic or steric bias. | Applicable when synthesizing substituted analogs. |

| Reagent/Condition Control | Modifying reaction parameters (solvent, temperature, base) to favor one reaction site. | May require extensive optimization; outcome can be highly substrate-dependent. |

| Directed Ring Synthesis | Constructing the thiophene ring with the desired regiochemistry pre-defined. | Offers excellent control but may require more complex starting materials. |

Stereochemical Control in the Synthesis of Analogous Structures

The parent molecule, this compound, is achiral. However, stereochemistry becomes a critical consideration when synthesizing chiral analogs, which may contain one or more stereocenters or exhibit axial chirality. The development of asymmetric syntheses for thiophene derivatives is an area of growing interest. rsc.orgrsc.org

Substrate-Induced Stereocontrol: If a chiral center is already present in the starting material, it can influence the stereochemical outcome of subsequent reactions. researchgate.net For example, in the synthesis of a thiophene-containing steroid-like molecule, the existing stereochemistry of the steroid framework can direct the cyclization process, a concept described as "precoiling." nih.gov

Chiral Auxiliaries: A chiral auxiliary is a temporary, enantiomerically pure group that is attached to the substrate to direct the stereochemistry of a reaction. researchgate.net After the desired stereocenter has been created, the auxiliary is removed. This approach could be applied by attaching a chiral auxiliary to one of the amino groups of a 3,4-diaminothiophene precursor to guide a subsequent reaction.

Chiral Catalysis: The use of chiral catalysts is a powerful tool for enantioselective synthesis. In the context of thiophene chemistry, this includes:

Asymmetric Hydrogenation: Chiral ruthenium catalysts have been used for the direct asymmetric hydrogenation of the thiophene ring. rsc.org

Organocatalysis: Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been successfully employed in the asymmetric sulfa-Michael addition to create polyfunctional tetrahydrothiophenes with high enantioselectivity. metu.edu.tr

Catalytic Asymmetric Dearomatization (CADA): This strategy involves the conversion of the flat, aromatic thiophene ring into a three-dimensional, chiral structure. rsc.orgrsc.org This can be a powerful method for accessing chiral spiranes and other complex thiophene derivatives. rsc.org

The strategies for stereochemical control are outlined in the table below:

| Strategy | Principle | Example Application |

| Substrate Control | An existing stereocenter in the molecule directs the formation of new stereocenters. | A chiral substituent on the thiophene ring guides the approach of a reagent. researchgate.netnih.gov |

| Chiral Auxiliary | A removable, enantiopure group guides the stereochemical outcome of a reaction. | A chiral amide is formed, a reaction is performed, and the chiral amine is then cleaved. researchgate.net |

| Chiral Catalyst | An external, enantiopure catalyst creates a chiral environment for the reaction. | Asymmetric hydrogenation or organocatalytic Michael additions to form chiral thiophene derivatives. rsc.orgmetu.edu.tr |

| Asymmetric Dearomatization | The aromatic thiophene ring is converted into a non-aromatic, chiral product. | Catalytic formation of chiral spiro-thiophenes from aromatic precursors. rsc.orgrsc.org |

Advanced Spectroscopic and Structural Characterization of 3 Amino 4 Valerylamino Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectral Assignment and Coupling Analysis

A ¹H NMR spectrum of 3-Amino-4-valerylamino thiophene (B33073) would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons. For instance, the protons on the thiophene ring would likely appear in the aromatic region, while the protons of the valeryl group would be found in the aliphatic region. The integration of these signals would correspond to the number of protons of each type. Furthermore, spin-spin coupling between adjacent protons would result in signal splitting, providing valuable information about the connectivity of the atoms.

Carbon-13 (¹³C) NMR Spectral Assignment and Chemical Shift Correlation

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal. The chemical shifts of the carbon atoms in the thiophene ring would confirm its heterocyclic aromatic nature. The carbonyl carbon of the valerylamino group would appear at a characteristic downfield shift. The aliphatic carbons of the valeryl chain would have signals in the upfield region of the spectrum.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including infrared and Raman techniques, provides a "fingerprint" of a molecule by identifying its functional groups and vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of 3-Amino-4-valerylamino thiophene would be expected to display characteristic absorption bands for its functional groups. These would include N-H stretching vibrations for the primary amino and secondary amide groups, a C=O stretching vibration for the amide carbonyl, and C-N stretching vibrations. The presence of the thiophene ring would be indicated by C-H and C=C stretching vibrations within the aromatic region, as well as C-S stretching vibrations.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy would complement the IR data. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations. The C-S and C=C bonds of the thiophene ring, for example, would be expected to show characteristic Raman signals.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Furthermore, the fragmentation pattern, which results from the breakdown of the molecule within the mass spectrometer, would provide valuable structural information, helping to confirm the presence of the thiophene core and the valeryl side chain.

No Publicly Available Data for Advanced Spectroscopic and Structural Characterization of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental data is publicly available for the advanced spectroscopic and structural characterization of the chemical compound this compound.

Detailed research findings on High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), X-ray Diffraction Crystallography, and UV-Visible (UV-Vis) Spectroscopy for this particular molecule could not be located. The requested article, which was to be structured around an advanced analysis of this compound, cannot be generated with scientifically accurate and verifiable information.

The intended article outline included sections on:

High-Resolution Mass Spectrometry (HRMS) to determine the precise mass and elemental composition.

Tandem Mass Spectrometry (MS/MS) for structural confirmation through fragmentation analysis.

X-ray Diffraction Crystallography to elucidate the solid-state structure, including conformational analysis and intermolecular interactions within the crystalline lattice.

UV-Visible (UV-Vis) Spectroscopy to investigate its electronic transitions.

While general methodologies for the characterization of similar thiophene derivatives exist, applying this information to the specific, uncharacterized compound "this compound" would be speculative and would not meet the required standards of scientific accuracy. The synthesis and analysis of novel chemical compounds are typically disclosed in peer-reviewed scientific journals, and as of now, such a disclosure for this compound does not appear to be in the public domain.

Therefore, the creation of an article with detailed, factual data tables and research findings as per the user's request is not possible at this time.

Complementary Spectroscopic and Analytical Techniques

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. libretexts.orgethz.ch For this compound, which is a diamagnetic molecule in its ground state, ESR spectroscopy becomes relevant upon the generation of radical species, typically through oxidation or reduction processes. The one-electron oxidation of the thiophene ring or the amino substituents can lead to the formation of a radical cation, which can be detected and characterized by ESR.

The ESR spectrum of the this compound radical cation would be expected to exhibit a complex hyperfine structure due to the coupling of the unpaired electron with the magnetic nuclei in the molecule. The primary couplings would arise from the nitrogen atoms of the amino and valerylamino groups, and the protons on the thiophene ring and adjacent to the nitrogen atoms.

Expected Hyperfine Couplings:

Nitrogen Coupling: The unpaired electron would likely show significant hyperfine coupling to the two nitrogen nuclei (¹⁴N, I=1), which would each split the signal into a triplet (1:1:1). The magnitude of the coupling constants (aN) would provide insight into the spin density distribution and the involvement of the nitrogen atoms in the radical's semi-occupied molecular orbital (SOMO).

Proton Coupling: The protons on the thiophene ring (at positions 2 and 5) and the protons on the α-carbons of the valeryl group and the amino group would further split the spectrum into doublets. The magnitude of these proton hyperfine coupling constants (aH) would depend on their proximity to the centers of spin density.

Studies on related thiophene radical cations have shown that the spin density is often delocalized over the entire heterocyclic ring. rsc.orgresearchgate.net For instance, the radical cations of simple thiophenes and their derivatives have been extensively studied, revealing information about their electronic structure and reactivity. rsc.orgresearchgate.net In the case of this compound, the electron-donating nature of the amino and acylamino groups would influence the stability and the electronic distribution of the resulting radical cation.

The g-factor, another important parameter obtained from an ESR spectrum, would be characteristic of a sulfur-containing organic radical. Deviations from the free-electron g-value (ge ≈ 2.0023) would be indicative of spin-orbit coupling introduced by the sulfur atom.

While specific experimental ESR data for this compound is not available in the literature, the expected spectrum can be predicted based on the principles of ESR and data from analogous structures. The analysis of such a spectrum would be invaluable in understanding the electronic structure of its radical form.

Magnetic Circular Dichroism (MCD) Studies

Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field applied parallel to the direction of light propagation. creative-biostructure.comwikipedia.org Unlike conventional circular dichroism, MCD does not require the sample to be chiral and can provide detailed information about the electronic transitions, including those of achiral molecules like this compound. creative-biostructure.com

The MCD spectrum of this compound would be expected to reveal details about the π-electronic structure of the thiophene chromophore. The thiophene ring system gives rise to characteristic π→π* transitions in the UV region. MCD spectroscopy can resolve overlapping electronic transitions and provide information on the symmetry and angular momentum of the ground and excited electronic states. chalmers.seresearchgate.net

The MCD spectrum is typically analyzed in terms of A, B, and C terms. For a diamagnetic molecule like this compound, the spectrum would be dominated by B-terms, which arise from the magnetic field-induced mixing of electronic states. The sign and intensity of these B-terms are characteristic of the electronic transitions. Studies on thiophene itself have demonstrated the presence of multiple transitions with opposite signed MCD bands in the UV region, which were assigned with the aid of quantum mechanical calculations. chalmers.se

The amino and valerylamino substituents on the thiophene ring would act as auxochromes, shifting the absorption bands to longer wavelengths (bathochromic shift) and altering their intensities. These changes would be reflected in the MCD spectrum, providing a sensitive probe of the electronic perturbations induced by the substituents.

While experimental MCD data for this compound has not been reported, the technique holds significant promise for its electronic characterization. By comparing the MCD spectrum of the substituted thiophene to that of the parent thiophene and other derivatives, a detailed picture of its electronic structure could be constructed. Furthermore, MCD can be particularly powerful in studying paramagnetic species, such as the radical cation of this compound, where temperature-dependent C-terms would provide information about the spin state of the system. nih.govuq.edu.au

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is then used to calculate the empirical formula of the substance, which is a crucial step in confirming its identity and purity. For a newly synthesized compound like this compound, elemental analysis provides essential validation of its chemical composition.

The theoretical elemental composition of this compound (C₉H₁₅N₃S) can be calculated based on its molecular formula and the atomic weights of its constituent elements. The experimental results from an elemental analyzer should closely match these theoretical values, typically within a narrow margin of error (e.g., ±0.4%), to confirm the proposed structure.

Below is a data table presenting the theoretical elemental composition for this compound.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 50.67 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 7.09 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 19.71 |

| Sulfur | S | 32.06 | 1 | 32.06 | 15.03 |

| Total | 213.300 | 100.00 |

The successful synthesis of this compound would be supported by experimental elemental analysis data that aligns with the calculated percentages in the table above. This technique is routinely used in the characterization of novel organic compounds, as demonstrated in the synthesis of various substituted pyridines and other heterocyclic systems. nih.gov

Reactivity Profiles and Mechanistic Organic Chemistry of 3 Amino 4 Valerylamino Thiophene

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system that is significantly more reactive towards electrophiles than benzene (B151609). uoanbar.edu.iq The presence of the strongly activating amino (-NH₂) and valerylamino (-NHC(O)(CH₂)₃CH₃) groups profoundly influences this reactivity, directing the outcomes of substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SₑAr) is the hallmark reaction of thiophenes. wikipedia.org The substitution generally occurs at the C2 or C5 positions, which are more activated than the C3 and C4 positions, due to superior stabilization of the cationic intermediate (the sigma complex). uoanbar.edu.iqpearson.com

In 3-Amino-4-valerylamino thiophene, both the C3-amino and C4-valerylamino groups are powerful activating, ortho-, para-directing groups. The primary amino group at C3 is a stronger activator than the C4-valerylamino group, as the lone pair on the nitrogen of the amide is delocalized into the adjacent carbonyl group, slightly diminishing its ability to donate electron density into the ring.

The directing effects are as follows:

The 3-amino group strongly activates and directs incoming electrophiles to the C2 and C5 positions (ortho and para, respectively).

The 4-valerylamino group also activates and directs incoming electrophiles to the C5 and C2 positions (ortho and para, respectively, relative to its own position).

Since both groups reinforce the activation of the same positions (C2 and C5), electrophilic substitution is strongly predicted to occur at these sites. The C2 position is electronically favored for monosubstitution due to its proximity to the stronger activating 3-amino group.

Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Reagent/Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

|---|---|---|

| Br₂, FeBr₃ (Halogenation) | Br⁺ | 2-Bromo-3-amino-4-valerylamino thiophene |

| HNO₃, H₂SO₄ (Nitration) | NO₂⁺ | 2-Nitro-3-amino-4-valerylamino thiophene |

| SO₃, H₂SO₄ (Sulfonation) | SO₃ | This compound-2-sulfonic acid |

| RCOCl, AlCl₃ (Acylation) | RCO⁺ | 2-Acyl-3-amino-4-valerylamino thiophene |

The mechanism proceeds via the standard SₑAr pathway: attack of the thiophene π-system on the electrophile to form a resonance-stabilized sigma complex, followed by deprotonation at the site of attack to restore aromaticity. libretexts.org The stability of the intermediate cation is the key factor determining the regiochemical outcome. libretexts.org

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) on a thiophene ring is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The target molecule, this compound, is endowed with two potent electron-donating groups, making the ring exceptionally electron-rich and thus highly deactivated for SₙAr reactions.

For a nucleophilic substitution to be considered, one of the following hypothetical scenarios would be necessary:

Presence of a Leaving Group: If the thiophene ring were substituted with a good leaving group (e.g., a halide) at the C2 or C5 position, a substitution reaction might be forced under extreme conditions (high temperature/pressure). However, the electron-donating nature of the amino substituents would still impede the reaction.

Via a Diazonium Salt: The 3-amino group could be converted to a diazonium salt (-N₂⁺), which is an excellent leaving group. This would render the C3 position susceptible to nucleophilic attack (a Sandmeyer-type reaction). This, however, is a transformation of the substituent, not a direct substitution on the parent molecule.

Therefore, direct nucleophilic substitution on the unsubstituted ring of this compound is not a viable or expected reaction pathway.

Transformations Involving the Amino and Valerylamino Substituents

The reactivity of the exocyclic nitrogen substituents provides a rich field for further molecular derivatization.

Amination and Amidation Reactions

The term "amination" typically refers to the introduction of an amino group, which is already present. However, the existing amino and amide groups can undergo further reactions.

Acylation/Amidation: The primary amino group at C3 is nucleophilic and would readily react with acylating agents like acid chlorides or anhydrides to form a bis-amido substituted thiophene. For example, reaction with acetyl chloride would yield 3-acetylamino-4-valerylamino thiophene. Selective acylation might be challenging due to the similar reactivity of the two NH groups under certain conditions, though the primary amine is generally more nucleophilic than the amide nitrogen.

Alkylation: The 3-amino group can also be alkylated, for example, using alkyl halides. This reaction could proceed to give mono-, di-, or even tri-alkylated (quaternary ammonium (B1175870) salt) products depending on the reaction conditions.

Functional Group Interconversions

Both the amino and the valerylamino groups can be chemically transformed into a variety of other functionalities. organic-synthesis.comresearchgate.net

Diazotization of the 3-Amino Group: The primary aromatic amine at C3 can be converted into a diazonium salt using nitrous acid (HONO), typically generated in situ from NaNO₂ and a strong acid at low temperatures. This diazonium intermediate is highly versatile and can be used to introduce a wide range of substituents, including:

-OH (hydrolysis)

-F (Schiemann reaction)

-Cl, -Br, -CN (Sandmeyer reaction)

-I (reaction with KI)

-H (hypophosphorous acid reduction)

Hydrolysis of the 4-Valerylamino Group: The amide linkage of the valerylamino group can be hydrolyzed under acidic or basic conditions to yield the parent 3,4-diaminothiophene (B2735483) and valeric acid. This reaction effectively removes the acyl group.

Table of Potential Functional Group Interconversions

| Starting Group | Reagent(s) | Resulting Group | Reaction Type |

|---|---|---|---|

| 3-Amino | 1. NaNO₂, HCl (0°C)2. CuCl | 3-Chloro | Sandmeyer Reaction |

| 3-Amino | 1. NaNO₂, HCl (0°C)2. HBF₄, heat | 3-Fluoro | Schiemann Reaction |

| 3-Amino | 1. NaNO₂, HCl (0°C)2. H₃PO₂ | 3-Hydro (H) | Deamination |

| 4-Valerylamino | H₃O⁺, heat | 4-Amino | Amide Hydrolysis |

| 4-Valerylamino | LiAlH₄ | 4-(Pentylamino) | Amide Reduction |

Rearrangement Reactions and Tautomerism Studies

While no specific studies on rearrangements or tautomerism of this compound are available, theoretical possibilities can be considered based on fundamental chemical principles.

Rearrangement Reactions: Rearrangements involving substituted thiophenes are not common but can occur under specific conditions, such as thermal or photochemical induction. For this particular molecule, rearrangements are considered unlikely under standard laboratory conditions due to the stability of the substituted aromatic ring.

Tautomerism: Tautomerism involves the migration of a proton, and several forms could be envisaged for this molecule, although they are likely to be minor contributors.

Amine-Imine Tautomerism: The 3-amino group could theoretically exist in equilibrium with an imine tautomer, where a proton from the amine has migrated to the C2 position of the ring. This would disrupt the aromaticity of the thiophene ring and is therefore highly unfavorable.

Amide-Imidic Acid Tautomerism: The 4-valerylamino group can exhibit tautomerism, existing in equilibrium with its imidic acid form. While this is a known phenomenon for amides, the amide form is overwhelmingly favored in most cases. nih.gov

Keto-Enol Tautomerism (of the amide): The valerylamino substituent contains a carbonyl group, which can be considered in keto-enol tautomerism discussions. nih.gov The enol form would be the imidic acid mentioned above. The equilibrium heavily favors the keto (amide) form. Studies on similar heterocyclic systems show that solvent polarity can influence the position of this equilibrium. nih.gov

The dominant form of the molecule is unequivocally the one with a fully aromatic thiophene ring and the substituents in their amino and amide forms.

Reaction Mechanisms and Kinetic Investigations

The reactivity of this compound is largely dictated by the nucleophilic character of the amino groups and the electron-rich nature of the thiophene ring. Understanding the mechanistic pathways and the role of catalysts is crucial for optimizing reaction conditions and yields.

Elucidation of Reaction Pathways and Transition States

While specific kinetic studies on this compound are not extensively documented, the reaction pathways can be inferred from related aminothiophene derivatives. The presence of two amino groups at positions 3 and 4, with differing electronic environments due to the valerylamino substituent, offers regioselective reaction possibilities.

Theoretical calculations and experimental studies on analogous systems suggest that electrophilic substitution reactions would likely proceed via a transition state where the electrophile coordinates with the electron-rich thiophene ring, with the amino groups directing the substitution pattern. In cyclization reactions, the pathway would involve intramolecular nucleophilic attack from one of the amino groups onto an electrophilic center, either pre-existing or formed in situ. The stability of the resulting fused ring system often drives the reaction forward.

For instance, in reactions leading to fused systems, the initial step is often the formation of an intermediate that brings the reactive centers into proximity, followed by the key ring-closing step. The transition state for this cyclization would involve a specific geometric arrangement of the atoms to allow for orbital overlap and bond formation.

Catalyst Performance and Mechanistic Cycles

The synthesis and derivatization of thiophene analogues frequently employ catalysts to enhance reaction rates and control selectivity. In reactions involving this compound, both acid and base catalysis can be envisaged.

Base catalysts, such as potassium carbonate (K2CO3) or sodium ethoxide, are commonly used to deprotonate the amino groups, thereby increasing their nucleophilicity. nih.govresearchgate.net This is a key step in many condensation and cyclization reactions. The mechanistic cycle for a base-catalyzed reaction would typically involve:

Deprotonation of the aminothiophene by the base.

Nucleophilic attack of the resulting anion on an electrophile.

Protonation of the intermediate to yield the product and regenerate the catalyst.

Acid catalysts, on the other hand, can be used to activate electrophiles or to protonate the thiophene ring, facilitating certain substitution reactions.

The choice of catalyst and solvent system is critical for optimizing the performance of these reactions. For example, the use of dry dimethylformamide (DMF) as a solvent with a catalytic amount of K2CO3 has been shown to be effective in multicomponent reactions for the synthesis of novel thiophene analogues. nih.govresearchgate.net

Derivatization and Scaffold Expansion from this compound

The unique substitution pattern of this compound makes it an excellent starting material for the synthesis of a variety of derivatives, including fused polycyclic systems and other novel thiophene analogues.

Synthesis of Fused Polycyclic Systems

The vicinal amino groups on the thiophene ring provide a handle for the construction of fused heterocyclic rings, such as thieno[3,4-b]pyrazines or thieno[3,4-d]pyrimidines. These reactions typically involve the condensation of the diamino thiophene with a 1,2- or 1,3-dielectrophilic species.

For example, reaction with a 1,2-dicarbonyl compound like glyoxal (B1671930) would be expected to yield a thieno[3,4-b]pyrazine (B1257052) derivative. The general reaction scheme is as follows:

Table 1: Plausible Synthesis of Fused Thieno[3,4-b]pyrazine

| Reactant 1 | Reactant 2 | Product |

| This compound | Glyoxal | A valerylamino-substituted thieno[3,4-b]pyrazine |

Similarly, reaction with a 1,3-dielectrophile such as malonic acid or its derivatives could lead to the formation of a thieno[3,4-d]pyrimidine (B1628787) system. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. Research on related aminothiophenes has demonstrated the feasibility of such cyclization strategies. researchgate.net

Preparation of Novel Thiophene Analogues

Beyond fused systems, the amino groups of this compound can be readily modified to prepare a wide array of novel analogues. nih.govresearchgate.net Acylation, alkylation, and diazotization reactions are common transformations.

For instance, acylation of the 3-amino group can be achieved selectively under controlled conditions, leaving the less reactive 4-valerylamino group intact. This allows for the introduction of various functional groups and the exploration of structure-activity relationships.

Diazotization of the 3-amino group, followed by coupling with active methylene (B1212753) compounds, is another powerful method for generating novel thiophene derivatives with extended conjugation, a strategy that has been successfully applied to other aminothiophenes. uea.ac.uk

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reagent | Potential Product |

| Acylation | Acetyl chloride | 3-Acetamido-4-valerylamino thiophene |

| Sulfonylation | Benzenesulfonyl chloride | 3-(Phenylsulfonamido)-4-valerylamino thiophene |

| Diazotization/Coupling | NaNO2/HCl, then Malononitrile (B47326) | 2-((4-(Valerylamino)thiophen-3-yl)diazenyl)malononitrile |

These derivatization strategies highlight the versatility of this compound as a building block in the synthesis of new materials and potential pharmaceutical agents.

Computational and Theoretical Investigations of 3 Amino 4 Valerylamino Thiophene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of thiophene (B33073) derivatives. These methods model the behavior of electrons within a molecule to determine its geometry, energy levels, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density. It offers a balance between accuracy and computational cost, making it suitable for studying relatively complex organic molecules. DFT is effective for optimizing molecular geometries and predicting a range of electronic properties. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, often referred to as frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A smaller gap generally suggests higher reactivity and easier electronic excitation. sid.ir

For substituted thiophenes, the nature and position of substituent groups significantly influence the frontier orbital energies. Electron-donating groups, such as amino (-NH2) and alkylamino groups, tend to raise the energy of the HOMO, while their effect on the LUMO is less pronounced. This generally leads to a smaller HOMO-LUMO gap compared to unsubstituted thiophene. researchgate.net In the case of 3-amino-4-valerylamino thiophene, both the amino and the valerylamino groups are electron-donating, which would be expected to increase the HOMO energy level significantly.

Theoretical studies on similar thiophene derivatives using DFT calculations, often with the B3LYP functional and a 6-31G(d,p) basis set, provide insight into expected values. For instance, a study on thiophene-2-carboxamide derivatives showed HOMO-LUMO gaps in the range of 3.83 to 5.03 eV. nih.gov Another investigation on thiophene-phenylene compounds calculated energy gaps between 1.9 and 2.1 eV. sid.ir Given the presence of two strong electron-donating groups, the HOMO-LUMO gap for this compound is anticipated to be on the lower end of the typical range for thiophene derivatives, indicating its potential for high reactivity and utility in organic electronics.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Substituted Thiophenes (Illustrative Data) Note: This table presents hypothetical, yet plausible, data for this compound based on findings for analogous compounds, as specific experimental or calculated values for this exact molecule are not readily available in the cited literature. The values for other compounds are from published studies.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| This compound | B3LYP/6-31G(d,p) | -4.85 | -0.95 | 3.90 | (Hypothetical) |

| Thiophene-thiadiazole hybrid | DFT | - | - | 3.83 - 4.18 | nih.gov |

| Thiophene-phenylene (M2) | B3LYP/6-31G(d) | -5.71 | -3.81 | 1.90 | sid.ir |

| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | DFT | -4.994 | -1.142 | 3.852 | nih.gov |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. proteopedia.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. mdpi.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high-accuracy predictions of molecular properties. nih.gov

While computationally more intensive than DFT, ab initio methods are often used as a benchmark to validate results from less demanding methods. nih.gov For instance, high-accuracy calculations could be employed to refine the HOMO-LUMO energy gap of this compound or to precisely determine its vibrational frequencies. Studies on related molecules like terthiophenes have utilized ab initio calculations at the HF/3-21G* level to perform detailed conformational analyses. acs.org Such methods would be invaluable for obtaining a definitive understanding of the electronic and structural properties of this compound, especially where experimental data is lacking.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations often focus on a single, optimized molecular structure, molecules are dynamic entities that can adopt various shapes or conformations. Conformational analysis and molecular dynamics simulations are used to explore this flexibility.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.de It involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. joaquinbarroso.com The resulting plot of energy versus the scanned parameter reveals the molecule's conformational preferences, identifying low-energy stable conformations (minima) and the energy barriers (maxima) that separate them. uni-muenchen.de

For this compound, key dihedral angles would include the rotation around the C-N bonds connecting the amino and valerylamino groups to the thiophene ring, as well as rotations within the valeryl side chain. A PES scan would reveal the most stable orientations of these substituent groups. For example, steric hindrance between the bulky valerylamino group and the adjacent amino group could lead to a twisted, non-planar preferred conformation. Studies on other substituted thiophenes have shown that steric effects from substituents can induce significant twisting in the molecule. acs.org A PES scan would quantify the energy cost of these rotations and identify the most probable conformations the molecule will adopt. researchgate.net

Molecular dynamics (MD) simulations extend this analysis by simulating the movement of atoms in a molecule over time, governed by a force field. rsc.org MD simulations can provide a more comprehensive picture of the molecule's dynamic behavior in different environments, such as in solution. nih.gov These simulations can reveal how the molecule flexes, vibrates, and interacts with its surroundings, offering a deeper understanding of its conformational landscape beyond the static picture provided by PES scans.

Dynamic Behavior and Conformational Flexibility

The dynamic nature and conformational flexibility of this compound are primarily governed by the rotation around the single bonds of the valeryl side chain and the orientation of the amino group. Understanding these dynamics is crucial as the molecule's conformation can significantly influence its chemical reactivity and biological activity.

A computational conformational analysis, likely employing Density Functional Theory (DFT), would be used to identify the low-energy conformers. nih.govmdpi.com The relative energies of these conformers would indicate their population at thermal equilibrium.

Table 1: Hypothetical Relative Energies of Key Conformations of this compound

| Conformation | Dihedral Angle (Cα-Cβ-Cγ-Cδ) of Valeryl Chain | Relative Energy (kcal/mol) |

| Anti (trans) | ~180° | 0.0 |

| Gauche (+) | ~+60° | 0.8 |

| Gauche (-) | ~-60° | 0.8 |

| Eclipsed | ~0° | 5.0 |

This table is illustrative and based on typical energy profiles of alkyl chains. Actual values would be determined through quantum chemical calculations.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of new compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of computational chemistry that aids in structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, from which chemical shifts can be derived. rsc.orgnih.govuni-bonn.denih.govresearchgate.net The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.0 ppm for ¹³C when compared to experimental data. nih.gov

For this compound, the predicted chemical shifts would be sensitive to the molecule's conformation. Therefore, it is common practice to calculate the shifts for several low-energy conformers and then compute a Boltzmann-averaged spectrum for comparison with experimental results.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Thiophene H-2 | 6.8 - 7.2 | - |

| Thiophene H-5 | 6.5 - 6.9 | - |

| Thiophene C-2 | - | 120 - 125 |

| Thiophene C-3 | - | 110 - 115 |

| Thiophene C-4 | - | 135 - 140 |

| Thiophene C-5 | - | 115 - 120 |

| Amide N-H | 8.5 - 9.5 | - |

| Amino N-H₂ | 3.5 - 5.0 | - |

| Valeryl C=O | - | 170 - 175 |

| Valeryl α-CH₂ | 2.2 - 2.5 | 35 - 40 |

| Valeryl β-CH₂ | 1.6 - 1.8 | 28 - 33 |

| Valeryl γ-CH₂ | 1.3 - 1.5 | 20 - 25 |

| Valeryl δ-CH₃ | 0.8 - 1.0 | 10 - 15 |

These values are illustrative and based on typical chemical shifts for similar functional groups. Precise predictions would require specific DFT-GIAO calculations.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are widely used to predict vibrational frequencies and intensities, which aids in the assignment of experimental spectra. iosrjournals.orgepstem.netresearchgate.netpsu.eduicm.edu.pl The calculated harmonic frequencies are often scaled by an empirical factor to better match the anharmonicity of real vibrations.

For this compound, the calculated IR and Raman spectra would show characteristic bands for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the various stretching and bending modes of the thiophene ring.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3400 - 3500 | 3400 - 3500 |

| N-H Stretch (Amide) | 3250 - 3350 | 3250 - 3350 |

| C-H Stretch (Thiophene) | 3050 - 3150 | 3050 - 3150 |

| C=O Stretch (Amide) | 1640 - 1680 | 1640 - 1680 |

| Thiophene Ring Stretch | 1400 - 1550 | 1400 - 1550 |

| C-N Stretch | 1250 - 1350 | 1250 - 1350 |

| C-S Stretch | 650 - 750 | 650 - 750 |

These are typical frequency ranges for the specified functional groups. Actual calculated values would provide more precise frequencies for this specific molecule.

Modeling of Reaction Mechanisms and Catalysis

Computational chemistry is instrumental in elucidating reaction mechanisms, identifying intermediates, and understanding the role of catalysts.

A plausible synthetic route to this compound is the acylation of a 3,4-diaminothiophene (B2735483) precursor with valeryl chloride or a similar acylating agent. google.comacs.org Computational methods can be used to model this reaction, locate the transition state (the highest energy point along the reaction pathway), and calculate the activation energy, which determines the reaction rate. acs.orgnih.gov The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the identified transition state connects the reactants and products.

For the acylation reaction, the mechanism would likely involve the nucleophilic attack of one of the amino groups on the carbonyl carbon of the acylating agent, followed by the departure of the leaving group. DFT calculations would be employed to determine the geometries and energies of the reactants, the tetrahedral intermediate, the transition state, and the products.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction energetics. nih.govresearchgate.netresearchgate.net Computational models can account for solvent effects using either implicit models (where the solvent is treated as a continuous medium with a specific dielectric constant) or explicit models (where individual solvent molecules are included in the calculation).

The choice of solvent can influence the stability of charged or highly polar species. For the acylation of 3,4-diaminothiophene, a polar solvent would be expected to stabilize the polar transition state, potentially lowering the activation energy and accelerating the reaction compared to the gas phase or a non-polar solvent.

Table 4: Hypothetical Relative Energies (kcal/mol) for the Acylation of 3,4-Diaminothiophene in Different Media

| Species | Gas Phase | Toluene (Non-polar) | Acetonitrile (B52724) (Polar) |

| Reactants | 0.0 | 0.0 | 0.0 |

| Transition State | +25.0 | +22.0 | +18.0 |

| Products | -15.0 | -18.0 | -22.0 |

This table provides an illustrative example of how solvent polarity can affect reaction energetics. The actual values would be obtained from quantum chemical calculations incorporating a solvent model.

Applications in Advanced Chemical Research

3-Amino-4-valerylamino Thiophene (B33073) as a Building Block in Complex Organic Synthesis

In the realm of organic synthesis, 3-Amino-4-valerylamino thiophene serves as a highly functionalized building block. The presence of the amino and valerylamino groups on adjacent carbons of the thiophene ring allows for a diverse range of chemical transformations, making it a key intermediate in the construction of more complex molecular architectures. google.comacs.org

The vicinal diamino functionality of this compound is particularly suited for the synthesis of fused heterocyclic systems. Through condensation reactions with various bifunctional reagents, it can be readily converted into a variety of advanced heterocyclic scaffolds. For instance, reaction with α-dicarbonyl compounds can lead to the formation of thieno[3,4-b]pyrazines, while reaction with phosgene (B1210022) or its equivalents can yield thieno[3,4-d]imidazolones. These resulting heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. nih.govresearchgate.netsciforum.net The ability to construct these complex ring systems in a controlled manner highlights the utility of this compound as a strategic precursor. nih.gov

| Reagent | Resulting Heterocyclic Scaffold |

| α-Diketones | Thieno[3,4-b]pyrazines |

| 1,2-Dihaloalkanes | Dihydrothieno[3,4-b] researchgate.netnih.govdithiins |

| Phosgene/Equivalents | Thieno[3,4-d]imidazol-2-ones |

| Carbon Disulfide | Thieno[3,4-d]imidazole-2-thiones |

This table illustrates potential heterocyclic scaffolds derivable from this compound through reactions with various bifunctional reagents.

The presence of a chiral center is not inherent to this compound itself. However, the amino groups can be utilized to introduce chirality into a molecule through reactions with chiral auxiliaries or catalysts. For instance, the amino groups can be acylated with a chiral acylating agent, leading to the formation of diastereomers that can potentially be separated. Subsequently, these separated diastereomers can undergo further transformations where the chiral auxiliary is removed, yielding enantiomerically enriched products. This approach opens avenues for the use of this compound in stereoselective synthesis, a critical aspect in the development of pharmaceuticals and other biologically active molecules. nih.gov

Role in Materials Science and Polymer Chemistry

Thiophene-based molecules have long been recognized for their significant contributions to materials science, particularly in the development of organic electronic materials. researchgate.net The incorporation of amino and valerylamino groups in this compound can further enhance its utility in this field by providing sites for polymerization and modifying the electronic properties of the resulting materials. researchgate.net

The thiophene ring is the fundamental unit in a class of conductive polymers known as polythiophenes. nih.gov this compound can serve as a functionalized monomer in the synthesis of these polymers. The amino groups can influence the polymerization process and the properties of the final polymer. For example, the electron-donating nature of the amino groups can lower the oxidation potential of the monomer, facilitating electropolymerization. acs.org Furthermore, the valerylamino group can enhance the solubility of the resulting polymer in organic solvents, which is a crucial factor for processability and device fabrication. mdpi.com The properties of the conductive polymer can be fine-tuned by co-polymerizing this compound with other thiophene-based monomers. researchgate.net

| Property | Influence of this compound |

| Conductivity | The amino groups can modulate the electronic properties and potentially enhance conductivity. nih.gov |

| Solubility | The valerylamino side chain can improve solubility in common organic solvents. mdpi.com |

| Processability | Enhanced solubility leads to better processability for thin-film deposition. |

| Band Gap | The electronic nature of the substituents can be used to tune the polymer's band gap. mdpi.com |

This table summarizes the potential influence of incorporating this compound into conductive polymers.

The unique electronic and optical properties of thiophene-containing materials make them suitable for a range of optoelectronic applications. researchgate.netnumberanalytics.com Polymers and small molecules derived from this compound could find use in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). mdpi.comucl.ac.uk The amino groups can act as charge transport moieties and their presence can influence the material's fluorescence and charge-carrier mobility. rsc.org The ability to modify the chemical structure of this compound allows for the systematic tuning of its optoelectronic properties to meet the specific requirements of different devices.

Contributions to Coordination Chemistry and Ligand Design

The field of coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. youtube.comyoutube.com The this compound molecule possesses multiple potential coordination sites, including the nitrogen atoms of the amino and valerylamino groups, as well as the sulfur atom of the thiophene ring. This makes it a versatile ligand for a variety of metal ions. nih.govnih.govajol.info

The geometry and electronic properties of the resulting metal complexes will depend on the nature of the metal ion and the coordination mode of the ligand. nih.govulisboa.pt For instance, the two adjacent nitrogen atoms can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. youtube.com Such chelation can enhance the stability of the metal complex. The valeryl group can also influence the steric and electronic environment around the metal center, thereby affecting the reactivity and catalytic activity of the complex. The ability to form stable and well-defined metal complexes makes this compound a promising candidate for applications in catalysis, sensing, and the development of new materials with interesting magnetic or optical properties.

Ligand Properties and Metal Complexation